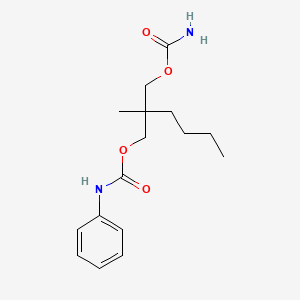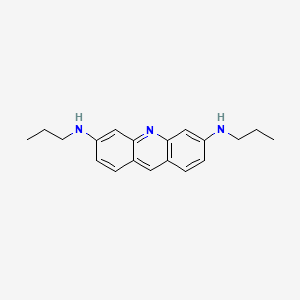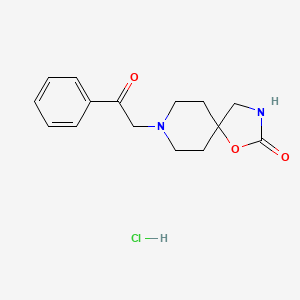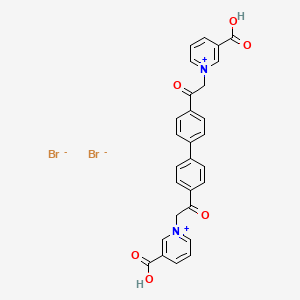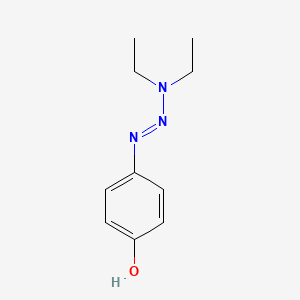
4-(3,3-Diethyltriazan-1-ylidene)cyclohexa-2,5-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,3-Diethyltriazan-1-ylidene)cyclohexa-2,5-dien-1-one is an organic compound with a unique structure that includes a triazan-1-ylidene group attached to a cyclohexa-2,5-dien-1-one ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Diethyltriazan-1-ylidene)cyclohexa-2,5-dien-1-one typically involves the reaction of cyclohexa-2,5-dien-1-one with a suitable triazan-1-ylidene precursor under controlled conditions. One common method involves the photolytic cleavage and condensation reactions of cyclohexa-2,4-dienones with diamines . The reaction is carried out under visible light irradiation in the presence of various diamines, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as column chromatography and recrystallization can further improve the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
4-(3,3-Diethyltriazan-1-ylidene)cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the triazan-1-ylidene group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-(3,3-Diethyltriazan-1-ylidene)cyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 4-(3,3-Diethyltriazan-1-ylidene)cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can undergo dienone-phenol rearrangement, which is a reaction where a cyclohexadienone is converted into a phenol in the presence of acid . This rearrangement can lead to the formation of biologically active phenolic compounds that interact with cellular targets and pathways, exerting their effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Di-tert-butyl-4-(4-(methylthio)benzylidene)cyclohexa-2,5-dien-1-one
- 2,6-Di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one
- N,N′-Bis(arylsulfanyl)cyclohexa-2,5-diene-1,4-diimines
Uniqueness
4-(3,3-Diethyltriazan-1-ylidene)cyclohexa-2,5-dien-1-one is unique due to the presence of the triazan-1-ylidene group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may have different substituents or functional groups, leading to variations in their reactivity and applications.
Propiedades
Número CAS |
33851-97-7 |
|---|---|
Fórmula molecular |
C10H15N3O |
Peso molecular |
193.25 g/mol |
Nombre IUPAC |
4-(diethylaminodiazenyl)phenol |
InChI |
InChI=1S/C10H15N3O/c1-3-13(4-2)12-11-9-5-7-10(14)8-6-9/h5-8,14H,3-4H2,1-2H3 |
Clave InChI |
KOTKZNZLJKGBIH-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)N=NC1=CC=C(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


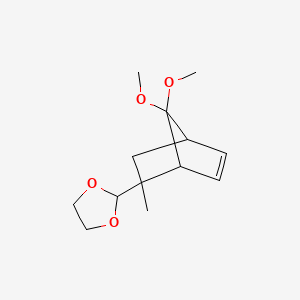
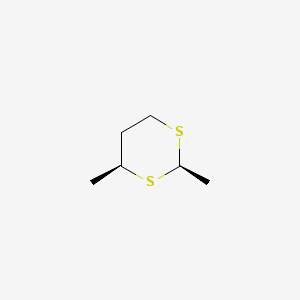
![[2-(hydroxymethyl)-2-methylpentyl] N,N-diethylcarbamate](/img/structure/B14691709.png)
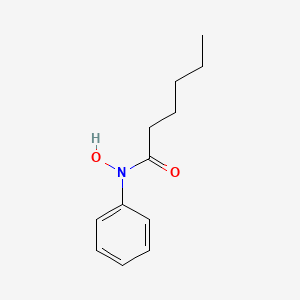
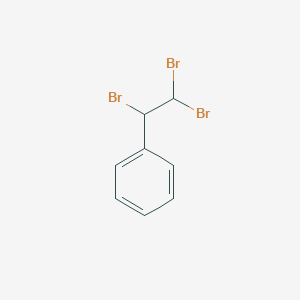
![2-[(2-Aminopropyl)amino]ethan-1-ol](/img/structure/B14691720.png)

